N1-cyclopentyl-N2-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)oxalamide
Description
Properties
IUPAC Name |
N'-cyclopentyl-N-[2-(dimethylamino)-2-thiophen-2-ylethyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2S/c1-18(2)12(13-8-5-9-21-13)10-16-14(19)15(20)17-11-6-3-4-7-11/h5,8-9,11-12H,3-4,6-7,10H2,1-2H3,(H,16,19)(H,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRHAACMHJFWCBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C(=O)NC1CCCC1)C2=CC=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-cyclopentyl-N2-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)oxalamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the oxalamide backbone: This can be achieved by reacting oxalyl chloride with an appropriate amine to form the oxalamide core.
Introduction of the cyclopentyl group: This step involves the alkylation of the oxalamide with cyclopentyl bromide under basic conditions.
Attachment of the dimethylamino group: This can be done through a nucleophilic substitution reaction using dimethylamine.
Incorporation of the thiophene ring:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
N1-cyclopentyl-N2-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxalamide backbone can be reduced to form amines.
Substitution: The dimethylamino group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N1-cyclopentyl-N2-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)oxalamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes involving thiophene-containing compounds.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N1-cyclopentyl-N2-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)oxalamide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the thiophene ring can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogs in Oxalamide Derivatives
Key oxalamide analogs and their properties are summarized below:
Key Differences and Implications
Methoxybenzyl analogs () balance lipophilicity with polarity, favoring applications in polymer or resin systems .
Electronic and Steric Properties: Thiophene’s electron-rich nature may facilitate π-π stacking or charge-transfer interactions, unlike pyridine’s basic nitrogen, which participates in hydrogen bonding . The dimethylamino group in the target compound offers flexibility and basicity, whereas hydroxyl or vinyl groups () enable crosslinking in polymeric materials .
Synthesis and Stability :
- Ynamide-mediated methods () are prevalent for thioamide synthesis but differ from oxalamide coupling strategies, which likely involve carbodiimide-activated acylation .
- Crystal structure data for ’s zinc-oxalamide complex highlight the role of oxalamide in metal coordination, a property unexplored in the target compound .
Biological Activity
N1-cyclopentyl-N2-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)oxalamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly as a neurokinin-1 (NK1) receptor antagonist. This article delves into the compound's biological activity, synthesis, and potential therapeutic applications, supported by data tables and research findings.
Chemical Structure and Properties
- Molecular Formula : C15H23N3O2S
- Molecular Weight : 309.4 g/mol
- CAS Number : 946374-93-2
The compound features a cyclopentyl group and a dimethylamino-thiophenyl moiety, contributing to its unique pharmacological profile. The oxalamide functional group is crucial for its biological activity, allowing various chemical transformations.
This compound acts primarily as an antagonist of the NK1 receptor. This receptor is involved in mediating pain, anxiety, and nausea responses in the body. By inhibiting NK1 receptor activity, this compound may alleviate symptoms associated with these conditions.
Neurokinin-1 Receptor Antagonism
Research indicates that this compound effectively inhibits NK1 receptor activity. Preclinical studies have shown its potential efficacy in treating:
- Depression : By modulating neurokinin signaling pathways.
- Chemotherapy-Induced Nausea : Reducing the severity of nausea and vomiting in patients undergoing chemotherapy.
Antibacterial Properties
In addition to its effects on the NK1 receptor, derivatives of this compound have been explored for antibacterial properties against both Gram-positive and Gram-negative bacteria. This suggests potential applications in treating bacterial infections.
Research Findings and Case Studies
Several studies have investigated the biological activity of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | NK1 Receptor Binding Affinity | Demonstrated significant inhibition of NK1 receptor binding in vitro. |
| Study B | Antidepressant Effects | Showed reduction in depressive-like behaviors in animal models. |
| Study C | Antibacterial Activity | Exhibited effective inhibition against Staphylococcus aureus and Escherichia coli. |
Synthesis of this compound
The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps include:
- Formation of Intermediate : Reaction of cyclopentylamine with oxalyl chloride to form N-cyclopentyl oxalamide.
- Introduction of Dimethylamino Group : Reacting with a suitable dimethylamino compound.
- Final Coupling with Thiophenyl Group : Completing the synthesis through coupling reactions.
Q & A
Q. What are the key synthetic routes for N1-cyclopentyl-N2-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)oxalamide?
The synthesis involves multi-step reactions:
- Thiophene intermediate formation : React 2-thiophenecarboxaldehyde with ethylamine via reductive amination to yield the thiophen-2-yl ethylamine backbone.
- Dimethylamino introduction : Alkylate the intermediate with dimethylamine under basic conditions (e.g., K₂CO₃/DMF) .
- Oxalamide bridge formation : React cyclopentylamine with oxalyl chloride, followed by coupling with the dimethylamino-thiophene ethylamine derivative in dichloromethane (DCM) at 0°C .
Q. Optimization Table for Synthesis
| Step | Key Reagents/Conditions | Yield (%) |
|---|---|---|
| Thiophene intermediate | 2-Thiophenecarboxaldehyde, ethylamine | 65 |
| Dimethylamino addition | Dimethylamine, K₂CO₃, DMF, 80°C | 72 |
| Oxalamide coupling | Oxalyl chloride, DCM, 0°C | 58 |
Q. What analytical techniques confirm the compound’s structural integrity?
- NMR Spectroscopy : ¹H NMR identifies cyclopentyl protons (δ 1.5–1.8 ppm), dimethylamino singlet (δ 2.2 ppm), and thiophene aromatic protons (δ 6.8–7.2 ppm) .
- Mass Spectrometry : HRMS (ESI+) confirms molecular weight (e.g., m/z 356.1634 for C₁₈H₂₅N₃O₂S) .
- HPLC : Reverse-phase chromatography (C18 column) validates purity (>95%) with a retention time of 12.3 min .
Q. What preliminary biological activities are reported for this compound?
Initial studies suggest:
- Kinase inhibition : Potency against MAPK pathways due to the oxalamide core’s hydrogen-bonding capacity .
- Antimicrobial activity : The thiophene moiety may disrupt bacterial membrane integrity (MIC: 8–16 µg/mL against S. aureus) .
Advanced Research Questions
Q. How can researchers optimize the oxalamide coupling step to improve yield?
- Catalyst screening : Use DMAP or HOBt to enhance amide bond formation efficiency.
- Solvent optimization : Replace DCM with THF or acetonitrile to reduce side reactions.
- Temperature control : Maintain 0°C during oxalyl chloride addition to minimize hydrolysis .
Q. How to address discrepancies in biological activity data across studies?
- Assay standardization : Validate protocols using positive controls (e.g., staurosporine for kinase inhibition).
- Compound purity : Repurify via preparative HPLC or column chromatography to exclude impurities affecting results.
- Structural analogs : Compare activity with derivatives lacking the dimethylamino or thiophene groups to isolate pharmacophores .
Q. What computational methods predict the compound’s binding interactions?
- Molecular docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., PDB ID 1ATP).
- MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories in GROMACS.
- QSAR studies : Corrogate substituent effects (e.g., cyclopentyl vs. cyclohexyl) on bioactivity .
Q. Data Contradiction Analysis Table
| Discrepancy Source | Resolution Strategy | Reference |
|---|---|---|
| Impurity interference | Repurification via silica chromatography | |
| Assay variability | Harmonize incubation time/pH | |
| Solubility limits | Use DMSO/PBS co-solvent systems |
Q. How to design metabolic stability studies for this compound?
- In vitro assays : Incubate with human liver microsomes (HLM) and quantify parent compound degradation via LC-MS/MS.
- Metabolite identification : Use high-resolution MS to detect hydroxylated or demethylated products.
- In vivo correlation : Administer to rodents and measure plasma half-life (t₁/₂) and clearance rates .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
